Head-to-Head Cytotoxicity: BK10040 Is ~2-Fold More Potent Than Lead Compound KYS05090 in A549 and MiaPaCa-2 Cells
In a direct head-to-head comparison within the same study, BK10040 (6e) demonstrated IC50 values of 2.25 μM (A549) and 0.93 μM (MiaPaCa-2) in MTT assays, representing approximately 2-fold greater cytotoxic potency than the progenitor lead KYS05090, despite BK10040 possessing reduced T-type calcium channel blockade [1].
| Evidence Dimension | Antiproliferative cytotoxicity (IC50, MTT assay) |
|---|---|
| Target Compound Data | A549: IC50 = 2.25 μM; MiaPaCa-2: IC50 = 0.93 μM |
| Comparator Or Baseline | KYS05090: IC50 values ~2-fold higher (exact values not reported in abstract; stated as ~2-fold less potent) |
| Quantified Difference | ~2-fold greater potency for BK10040 |
| Conditions | Human lung adenocarcinoma A549 cells; human pancreatic cancer MiaPaCa-2 cells; MTT assay; dose-dependent exposure |
Why This Matters
Procurement of BK10040 rather than KYS05090 delivers superior cellular potency in two therapeutically relevant cancer lines, enabling lower working concentrations and wider assay windows in downstream experiments.
- [1] Choi DL, Jang SJ, Cho S, Choi HE, Rim HK, Lee KT, Lee JY. Inhibition of cellular proliferation and induction of apoptosis in human lung adenocarcinoma A549 cells by T-type calcium channel antagonist. Bioorg Med Chem Lett. 2014;24(6):1565-70. PMID: 24529871. View Source
